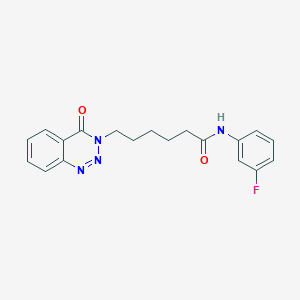![molecular formula C26H23N3O2 B2844721 2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097909-52-7](/img/structure/B2844721.png)
2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . They can be formed by condensing ortho-diamines with 1,2-diketones .Molecular Structure Analysis
Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine and cinnoline .Chemical Reactions Analysis
Quinoxaline and its analogs have been investigated for their potential in various chemical reactions . For example, certain quinoxaline derivatives showed promising activity against alpha-glucosidase .Physical And Chemical Properties Analysis
Quinoxaline is a colorless oil that melts just above room temperature . Its chemical formula is C8H6N2 and it has a molar mass of 130.150 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Application in Colorimetric and Fluorescence Chemosensors
Two C2-symmetrical hexaazatriphenylene derivatives, including a compound related to 2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one, exhibit sensitive, ratiometric, and colorimetric fluorescence selectivity for Zn(2+) ions. This selectivity can be visually observed through a color change from colorless to yellow, indicating its potential application in chemical sensing and analysis (Zhang et al., 2013).
Role in Catalytic Behavior and Complex Formation
A derivative of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone was synthesized for preparing a series of ligands that coordinate with iron(II) and cobalt(II) dichloride, forming complexes. These complexes showed significant catalytic activities for ethylene reactivity, highlighting their potential in industrial catalysis and complex formation (Sun et al., 2007).
Utility in DNA Interaction Studies
Rhenium(I) complexes with ligands including 1-(6-bromopyridin-2-yl)ethan-1-one (related to the compound of interest) were synthesized and characterized. These complexes exhibit binding capabilities with DNA, suggesting their use in DNA interaction studies and potential applications in biochemistry (Varma et al., 2020).
Involvement in Synthesis of Heterocyclic Compounds
A dual system catalyst using piperidine–iodine was reported for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives, where a compound similar to this compound was used. This illustrates its relevance in the synthesis of complex heterocyclic compounds, beneficial for pharmaceutical and chemical industries (Alizadeh et al., 2014).
Development of Fluorescent Probes
The compound 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), related to the compound , has been identified as a promising fluorescent chromophore for estimating protein binding site polarity. This suggests its application in the development of fluorescent probes for biological research (Kudo et al., 2011).
Wirkmechanismus
The mechanism of action of quinoxaline derivatives can vary widely depending on the specific compound and its intended use. Some quinoxaline derivatives have been found to have antimicrobial, anticonvulsant, antituberculosis, antimalarial, antileishmanial, anti-HIV, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT3 receptor antagonist, and anti-amoebiasis activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-diphenyl-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c30-26(25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-16-15-21(18-29)31-24-17-27-22-13-7-8-14-23(22)28-24/h1-14,17,21,25H,15-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYMWSFJLTVIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2844639.png)
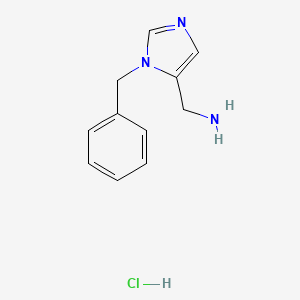
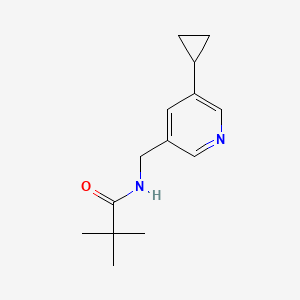
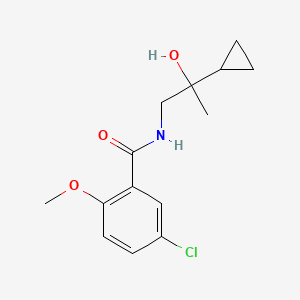
![1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2844647.png)
![N-(2,4-difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2844649.png)
![4-[3-(1,3-Benzothiazol-2-ylsulfanyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2844651.png)
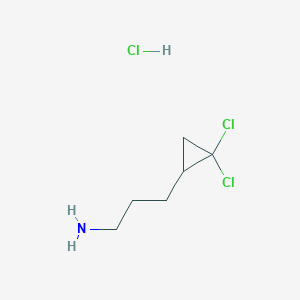
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)propanamide;hydrochloride](/img/structure/B2844655.png)
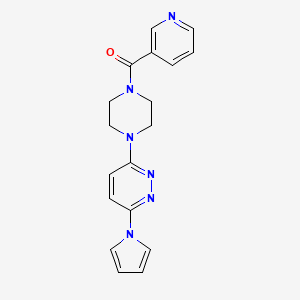
![N-[3-hydroxy-5-[[3-methyl-2-[[[methyl-[(2-propan-2-yl-4-thiazolyl)methyl]amino]-oxomethyl]amino]-1-oxobutyl]amino]-1,6-diphenylhexan-2-yl]carbamic acid 5-thiazolylmethyl ester](/img/no-structure.png)
![6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2844658.png)
